molecular formula C8H10BrCl2N B6175787 [(2-bromo-5-chlorophenyl)methyl](methyl)amine hydrochloride CAS No. 2551115-77-4

[(2-bromo-5-chlorophenyl)methyl](methyl)amine hydrochloride

Cat. No.: B6175787
CAS No.: 2551115-77-4
M. Wt: 271
InChI Key:
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Description

(2-bromo-5-chlorophenyl)methylamine hydrochloride is an organic compound with the molecular formula C8H10BrClN·HCl. It is a research chemical often used in pharmaceutical testing and other scientific studies. This compound is characterized by the presence of both bromine and chlorine atoms attached to a benzene ring, along with a methylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromo-5-chlorophenyl)methylamine hydrochloride typically involves the reaction of 2-bromo-5-chlorobenzyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-bromo-5-chlorophenyl)methylamine hydrochloride can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzylamines, while oxidation can produce benzaldehydes or benzoic acids.

Scientific Research Applications

(2-bromo-5-chlorophenyl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-bromo-5-chlorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2-bromo-5-chlorophenyl)methylamine hydrochloride
  • (2-bromo-5-chlorophenyl)methylamine hydrochloride
  • (2-bromo-5-chlorophenyl)methylamine hydrochloride

Uniqueness

(2-bromo-5-chlorophenyl)methylamine hydrochloride is unique due to its specific substitution pattern on the benzene ring and the presence of a methylamine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(2-bromo-5-chlorophenyl)methyl](methyl)amine hydrochloride involves the reaction of 2-bromo-5-chlorobenzyl chloride with methylamine followed by hydrochloric acid to form the desired product.", "Starting Materials": [ "2-bromo-5-chlorobenzyl chloride", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-bromo-5-chlorobenzyl chloride in anhydrous tetrahydrofuran (THF) and add methylamine dropwise while stirring at room temperature.", "Step 2: Heat the reaction mixture at reflux for 24 hours.", "Step 3: Cool the reaction mixture to room temperature and add hydrochloric acid to the mixture.", "Step 4: Filter the precipitated product and wash with cold THF.", "Step 5: Dry the product under vacuum to obtain [(2-bromo-5-chlorophenyl)methyl](methyl)amine hydrochloride." ] }

CAS No.

2551115-77-4

Molecular Formula

C8H10BrCl2N

Molecular Weight

271

Purity

95

Origin of Product

United States

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